molecular formula C13H8BrNO B3186320 4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile CAS No. 122266-08-4

4'-Hydroxy-3'-bromo-biphenyl-4-carbonitrile

Cat. No.: B3186320
CAS No.: 122266-08-4
M. Wt: 274.11 g/mol
InChI Key: PYIUGHJSIAOAPS-UHFFFAOYSA-N
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Description

4’-Hydroxy-3’-bromo-biphenyl-4-carbonitrile is an organic compound with the molecular formula C13H8BrNO It is a derivative of biphenyl, featuring a hydroxyl group, a bromine atom, and a nitrile group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy-3’-bromo-biphenyl-4-carbonitrile typically involves the bromination of 4’-hydroxy-biphenyl-4-carbonitrile. The reaction is carried out using bromine or a bromine source in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, utilizing efficient and cost-effective bromine sources and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy-3’-bromo-biphenyl-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized biphenyl derivatives.

    Reduction: Amines or other reduced biphenyl derivatives.

    Substitution: Biphenyl derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4’-Hydroxy-3’-bromo-biphenyl-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Hydroxy-3’-bromo-biphenyl-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4’-Hydroxy-biphenyl-4-carbonitrile: Lacks the bromine atom, which may affect its reactivity and applications.

    4’-Bromo-biphenyl-4-carbonitrile: Lacks the hydroxyl group, which may influence its chemical properties and interactions.

    4’-Hydroxy-3’-chloro-biphenyl-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.

Uniqueness

4’-Hydroxy-3’-bromo-biphenyl-4-carbonitrile is unique due to the presence of both hydroxyl and bromine functional groups, which provide distinct reactivity and potential for diverse applications. The combination of these groups allows for selective modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

4-(3-bromo-4-hydroxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIUGHJSIAOAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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